2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
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Description
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C14H12FN5O2S and its molecular weight is 333.34. The purity is usually 95%.
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Biological Activity
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, including its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of the compound is C12H12N4O2S, with a molecular weight of approximately 268.32 g/mol. Its structure features a triazole ring fused with a furan moiety and a thioether linkage, which are critical for its biological activity.
Table 1: Chemical and Physical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂N₄O₂S |
Molecular Weight | 268.32 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
CAS Number | Not available |
Antimicrobial Activity
Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties against various pathogens. A study focusing on similar compounds revealed that derivatives with furan and triazole moieties showed potent activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a study by Barbuceanu et al., several triazole derivatives were synthesized and tested against clinical strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions on the triazole ring exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 8 μg/mL, suggesting strong antibacterial potential compared to standard antibiotics like ciprofloxacin .
Structure-Activity Relationship (SAR)
The SAR analysis of 1,2,4-triazole derivatives indicates that modifications at specific positions can enhance biological activity. For instance, the introduction of electron-donating groups on the phenyl ring significantly increases antimicrobial efficacy. The presence of sulfur in the thioether linkage also appears to play a crucial role in enhancing activity against resistant strains .
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Electron-donating groups | Increased potency |
Alkyl chain length | Optimal length enhances activity |
Substituents on triazole ring | Critical for antibacterial efficacy |
Anticancer Potential
Emerging research suggests that triazole derivatives may also possess anticancer properties. Compounds similar to this compound have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Additional Biological Activities
Beyond antimicrobial and anticancer activities, triazole derivatives have been reported to exhibit:
- Antifungal Activity : Effective against various fungal strains.
- Antiviral Effects : Potential against viral infections due to their ability to inhibit viral replication.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers.
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQRKYZBVBJKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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